molecular formula C12H10N2O B14033775 Methanone, phenyl(4-pyridyl)-, oxime

Methanone, phenyl(4-pyridyl)-, oxime

Cat. No.: B14033775
M. Wt: 198.22 g/mol
InChI Key: SNRZFINAACEZKZ-WYMLVPIESA-N
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Description

(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME typically involves the reaction of phenyl(pyridin-4-yl)methanone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogenic microorganisms .

Medicine

In medicine, (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is being investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl(pyridin-4-yl)methanone: The parent ketone compound.

    Pyridin-4-ylmethanone oxime: A similar oxime with a different substituent on the aromatic ring.

Uniqueness

(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds .

Biological Activity

Methanone, phenyl(4-pyridyl)-, oxime, also known as Phenyl-α-pyridyl ketoxime, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C12_{12}H11_{11}N2_{2}O and a molecular weight of approximately 198.22 g/mol. Its structure features a phenyl ring attached to a pyridine moiety via a carbonyl group that is converted into an oxime functional group. The synthesis typically involves the reaction of phenyl(pyridin-4-yl)methanone with hydroxylamine in the presence of an acid catalyst such as hydrochloric acid under reflux conditions in solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. It can form stable complexes with metal ions, inhibiting the activity of metalloenzymes crucial for microbial survival.
  • Nucleophilic Substitution : The oxime group can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
  • Oxidation and Reduction : It can undergo oxidation to form nitrile oxides or reduction to yield corresponding amines, which may also exhibit biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antifungal Activity : In studies involving Candida species, the compound demonstrated efficacy in inhibiting hyphal formation and disrupting biofilm integrity. It was found to affect mature biofilms and showed potential against strains resistant to conventional antifungal treatments like ketoconazole .
  • Bacterial Inhibition : Similar compounds with pyridine moieties have been linked to antibacterial activity. The structural similarity suggests that this compound may share these properties .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various models. For instance, modifications of related oximes have shown to inhibit inflammatory pathways effectively without significant toxicity to human cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and similar compounds:

  • Study on Antifungal Activity :
    • A study published in 2023 demonstrated that derivatives of pyridine-based oximes inhibited the growth of Candida albicans by disrupting cellular phosphorylation pathways .
    • The mechanism involved downregulation of protein kinases leading to cell death primarily through necrosis.
  • Enzyme Inhibition Research :
    • Another research highlighted the compound's potential in inhibiting enzymes critical for pathogen survival. This was particularly noted in studies focusing on metalloenzymes which are often targeted in drug development for infectious diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
Methanone, phenyl(2-pyridyl)-oximePyridine derivativeSimilar reactivity but distinct biological profiles
Acetophenone oximeAromatic ketoneLess complex than pyridine derivatives
Benzophenone oximeAryl ketoneExhibits different reactivity patterns due to additional aromatic systems

The unique combination of phenyl and pyridinyl groups in this compound contributes to its distinctive chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(NE)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12+

InChI Key

SNRZFINAACEZKZ-WYMLVPIESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2

Origin of Product

United States

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